![molecular formula C18H13FN4OS B11044375 6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11044375.png)
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the fluorophenyl and triazolothiadiazole moieties in its structure contributes to its unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Triazolothiadiazole Core: This is usually achieved through the cyclization of appropriate thiosemicarbazide derivatives with hydrazine derivatives under reflux conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of the triazolothiadiazole core with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions.
Etherification: The final step involves the etherification of the phenyl group with methanol under acidic or basic conditions to yield the desired compound.
Industrial Production Methods
For industrial-scale production, the synthesis is optimized to enhance yield and purity while minimizing costs and environmental impact. This often involves:
Continuous Flow Synthesis: To improve reaction efficiency and scalability.
Green Chemistry Approaches: Using environmentally benign solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions, often facilitated by catalysts.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like iron(III) chloride.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced triazolothiadiazole derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER involves:
Molecular Targets: Binding to specific proteins or enzymes, disrupting their normal function.
Pathways Involved: Interference with cellular signaling pathways, leading to cell death or inhibition of cell growth.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Heparinoid: Compounds with structures similar to heparin, found in marine organisms.
Uniqueness
4-{6-[(E)-2-(4-FLUOROPHENYL)-1-ETHENYL][1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-3-YL}PHENYL METHYL ETHER is unique due to its combination of fluorophenyl and triazolothiadiazole moieties, which confer distinct chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C18H13FN4OS |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H13FN4OS/c1-24-15-9-5-13(6-10-15)17-20-21-18-23(17)22-16(25-18)11-4-12-2-7-14(19)8-3-12/h2-11H,1H3/b11-4+ |
InChI Key |
ALPOVKAPSDMEDA-NYYWCZLTSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)/C=C/C4=CC=C(C=C4)F |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C=CC4=CC=C(C=C4)F |
Origin of Product |
United States |
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